2-(Hydroxymethyl)thiazole-4-carbaldehyde
Description
2-(Hydroxymethyl)thiazole-4-carbaldehyde is a heterocyclic compound featuring a thiazole ring substituted with a hydroxymethyl group (-CH2OH) at position 2 and a carbaldehyde group (-CHO) at position 4. The thiazole core is a five-membered aromatic ring containing sulfur and nitrogen, which confers unique electronic and steric properties.
Properties
IUPAC Name |
2-(hydroxymethyl)-1,3-thiazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c7-1-4-3-9-5(2-8)6-4/h1,3,8H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRDKDPVRCEBSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CO)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630613 | |
| Record name | 2-(Hydroxymethyl)-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774239-03-1 | |
| Record name | 2-(Hydroxymethyl)-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)thiazole-4-carbaldehyde typically involves the reaction of thiazole derivatives with formaldehyde under controlled conditions. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group onto the thiazole ring. The reaction is carried out under anhydrous conditions and requires careful temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and consistent production. The use of catalysts and optimized reaction conditions can further enhance the yield and reduce the formation of by-products.
Chemical Reactions Analysis
Hydroxymethyl Group Oxidation
The hydroxymethyl group undergoes oxidation to a carboxylic acid under strong acidic conditions. This is exemplified by the use of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) in a molar ratio of 1:3, achieving yields >85% for thiazole carboxylic acids :
Key Conditions :
Aldehyde Group Oxidation
The aldehyde group is susceptible to further oxidation to a carboxylic acid using MnO₂ in acetonitrile at 60–80°C for 24–72 hours :
Optimized Parameters :
-
MnO₂ stoichiometry: 20–26 moles per mole substrate
-
Solvent ratio: 200–230 moles acetonitrile per mole substrate .
Aldehyde Reduction to Alcohol
The aldehyde group is reduced to a primary alcohol using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at 0–15°C :
Yield : 80–89% after 4 hours .
Imine Formation
The aldehyde reacts with primary amines (e.g., o-nitroaniline) in pyridine to form Schiff bases, as demonstrated in thiazole acid chloride syntheses :
Conditions :
Acetal Protection
The aldehyde forms acetals with ethylene glycol under acidic catalysis (e.g., HCl), enabling selective hydroxymethyl group modifications :
Hydroxymethyl Esterification
The hydroxymethyl group reacts with acetyl chloride in xylene to form esters :
Conditions :
Comparative Reaction Table
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antidiabetic Activity
Research has demonstrated that derivatives of thiazole compounds, including 2-(Hydroxymethyl)thiazole-4-carbaldehyde, exhibit potent inhibitory activities against enzymes such as α-glucosidase and urease, which are crucial in the management of diabetes and related metabolic disorders. In a study, various synthesized thiazole derivatives were evaluated for their α-glucosidase inhibitory potential, with IC50 values ranging from 2.50 to 17.50 µM, showing significant potency compared to standard drugs like acarbose .
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound 6 | 2.50 ± 0.30 | α-Glucosidase |
| Compound 7 | 3.20 ± 0.10 | α-Glucosidase |
| Compound 12 | 3.50 ± 0.10 | Urease |
| Acarbose | 5.30 ± 0.30 | α-Glucosidase |
1.2 Anticancer Properties
The compound has also been investigated for its potential to induce ferroptosis, a form of regulated cell death associated with cancer therapy. Thiazole derivatives with electrophilic groups at the 2-position have shown significant cytotoxicity against various cancer cell lines by targeting the GPX4 protein, which plays a critical role in cellular antioxidant defense . This mechanism highlights the compound's potential as a lead structure for developing new anticancer agents.
Chemical Biology Applications
2.1 Electrophilic Warheads in Drug Design
The thiazole moiety serves as an electrophilic warhead capable of covalent modification of biological targets, making it valuable in drug discovery. The incorporation of this compound into pharmacophores can enhance selectivity and potency against specific targets . For instance, studies have shown that modifying the thiazole structure can yield compounds with improved reactivity towards thiols, facilitating targeted drug delivery mechanisms.
Synthesis and Structure-Activity Relationships (SAR)
3.1 Synthetic Methodologies
The synthesis of this compound often involves multi-step reactions, including heterocyclization and functional group transformations. Recent advancements have focused on optimizing these synthetic routes to improve yields and reduce costs .
3.2 Structure-Activity Relationship Studies
SAR studies reveal that substituents on the thiazole ring significantly influence biological activity. For example, the presence of electron-withdrawing groups like trifluoromethyl enhances enzyme inhibition potency by increasing binding affinity at active sites .
Case Studies
Case Study: Inhibition of α-Glucosidase
In a systematic investigation, various thiazole derivatives were synthesized and tested for their inhibitory effects on α-glucosidase:
- The study identified that compounds with specific substituents exhibited superior inhibition compared to standard drugs.
- Notably, compound 6 demonstrated an IC50 value lower than that of acarbose, indicating its potential as an effective antidiabetic agent.
Case Study: Ferroptosis Induction in Cancer Cells
A series of thiazole derivatives were evaluated for their ability to induce ferroptosis in cancer cell lines:
- The study revealed that compounds with a specific electrophilic moiety at the 2-position effectively targeted GPX4.
- Results showed enhanced cytotoxicity correlating with structural modifications aimed at increasing electrophilicity.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)thiazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes and proteins, disrupting their normal function. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to inhibition of enzyme activity or disruption of cellular processes. The thiazole ring can also interact with DNA and RNA, potentially affecting gene expression and replication.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs include:
2-(4-Aminophenyl)thiazole-4-carbaldehyde: Position 2 bears a 4-aminophenyl group instead of hydroxymethyl, introducing aromaticity and primary amine functionality .
Structural Differences :
- Polarity : The hydroxymethyl group in the target compound increases hydrophilicity compared to aryl-substituted analogs, which are more hydrophobic.
- Reactivity: The aldehyde group is common across all analogs, but the substituent at position 2 modulates electronic effects. For example, the electron-donating -NH2 in the 4-aminophenyl derivative may enhance aldehyde reactivity, while the electron-withdrawing -F in the 4-fluorophenyl analog could reduce it.
Physical Properties
While specific data for 2-(hydroxymethyl)thiazole-4-carbaldehyde are unavailable, insights can be inferred from related studies:
- Melting Points : highlights that odd-even aliphatic chain lengths influence packing density and melting points. By analogy, substituent bulkiness (e.g., aryl vs. hydroxymethyl) may affect crystallinity. Aryl-substituted analogs likely have higher melting points due to π-π stacking, whereas the hydroxymethyl group could reduce packing efficiency via hydrogen bonding, lowering melting points .
- Solubility : The hydroxymethyl group improves aqueous solubility compared to aryl analogs, which may favor organic solvents.
Chemical Reactivity
- Aldehyde Group: All analogs undergo nucleophilic additions (e.g., forming hydrazones or Schiff bases). The electron-rich 4-aminophenyl derivative may accelerate such reactions, while steric hindrance in bulkier analogs (e.g., 4-fluorophenyl) could slow kinetics.
- Hydroxymethyl Group : Unique to the target compound, this group allows esterification or oxidation to a carboxylic acid, enabling further functionalization.
Data Table: Key Comparisons
| Compound | Substituent at Position 2 | Molecular Weight (g/mol) | Key Properties | Potential Applications |
|---|---|---|---|---|
| This compound | -CH2OH | 157.18 | High polarity, H-bond donor/acceptor | Pharmaceuticals, agrochemicals |
| 2-(4-Aminophenyl)thiazole-4-carbaldehyde | 4-NH2-C6H4 | 231.27 | Aromatic, amine reactivity | Antimicrobial agents, sensors |
| 2-(4-Fluorophenyl)thiazole-4-carbaldehyde | 4-F-C6H4 | 235.24 | Halogen bonding, moderate lipophilicity | Anticancer agents, catalysts |
Research Findings and Implications
- Synthetic Accessibility : The target compound’s hydroxymethyl group may simplify derivatization compared to aryl analogs, which require multi-step aryl coupling .
- Structure-Activity Relationships (SAR) : Substituent polarity and steric effects critically influence bioactivity. Hydrophilic groups (e.g., -CH2OH) may improve solubility but reduce membrane permeability, necessitating balanced design .
- Contradictions : challenges the assumption that higher packing density always increases stability. For the target compound, hydrogen bonding might reduce crystal stability despite dense packing, mirroring this trend .
Biological Activity
2-(Hydroxymethyl)thiazole-4-carbaldehyde is a compound that belongs to the thiazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by case studies and research findings.
Chemical Structure and Properties
The molecular structure of this compound features a thiazole ring with a hydroxymethyl group at the second position and an aldehyde group at the fourth position. The general formula can be represented as C₅H₅N₃OS. This unique structure contributes to its reactivity and biological activity.
Biological Activities
1. Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from thiazoles have shown activity against various pathogens, including bacteria and fungi. In a study, certain thiazole derivatives demonstrated minimum inhibitory concentrations (MICs) against Candida albicans and Aspergillus niger, suggesting potential applications in treating fungal infections .
2. Anticancer Activity
Thiazole compounds have been extensively studied for their anticancer effects. A notable study evaluated the cytotoxicity of thiazolidinone derivatives against glioblastoma multiforme cells. Among the synthesized derivatives, several exhibited potent antitumor effects, indicating that this compound may also possess similar anticancer properties through mechanisms involving inhibition of cell proliferation .
3. Enzyme Inhibition
The ability of this compound to act as an enzyme inhibitor is significant for drug development. It has been shown to inhibit enzymes such as α-glucosidase and urease, which are relevant in metabolic disorders like diabetes and gastrointestinal infections. Structure–activity relationship (SAR) studies indicate that specific substituents on the thiazole ring enhance inhibitory activity .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comparative study of thiazole derivatives, this compound was tested against various strains of bacteria and fungi. The results showed that it had a notable effect on E. coli and Staphylococcus aureus, with MIC values comparable to those of standard antibiotics, demonstrating its potential as an antimicrobial agent .
Case Study 2: Anticancer Properties
A research group synthesized a series of thiazolidine derivatives, including this compound, and assessed their cytotoxicity against different cancer cell lines. The findings revealed that certain derivatives significantly reduced cell viability in breast cancer (MDA-MB-231) and colon cancer (HCT116) cell lines, highlighting their potential as anticancer therapeutics .
Research Findings
| Activity | Tested Compound | IC50 Value (μM) | Cell Line/Pathogen |
|---|---|---|---|
| Antimicrobial | This compound | 3.92–4.01 | C. albicans |
| Anticancer | Thiazolidine derivatives | <10 | MDA-MB-231 |
| Enzyme Inhibition | Various thiazoles | IC50 = 2.50 ± 0.30 | α-Glucosidase |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
